1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
3-(3-methylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-6-8-15(9-7-13)20-17-11-25(23,24)12-18(17)21(19(20)22)16-5-3-4-14(2)10-16/h3-10,17-18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUQEOWUXREWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, a complex heterocyclic compound, is part of the thieno[3,4-d]imidazole family. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, which include both sulfur and nitrogen atoms within its cyclic framework. The presence of tolyl groups enhances its structural diversity and may influence its biological activity.
Chemical Structure and Properties
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.44 g/mol
- CAS Number : 620590-05-8
- InChI Key : DWUXOADNYZZIEE-UHFFFAOYSA-N
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis process.
Biological Activity Overview
While specific biological mechanisms for 1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide are not extensively characterized, related compounds in the thieno-imidazole class have demonstrated various pharmacological properties. This section reviews the biological activities reported for similar compounds and discusses potential implications for this specific derivative.
Antitumor Activity
A study evaluating thieno[2,3-d]pyrimidine derivatives showed promising results against breast cancer cell lines (MDA-MB-231). The compound labeled as l exhibited an IC50 value of 27.6 μM, comparable to paclitaxel (PTX), which had an IC50 of 29.3 μM. This suggests that derivatives with similar structural features may also possess significant antitumor activity.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound l | 27.6 | MDA-MB-231 |
| Paclitaxel | 29.3 | MDA-MB-231 |
The mechanism of action for thieno-imidazole derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways crucial for cell survival and proliferation. The sulfone group in the structure may enhance reactivity towards biological targets.
Case Studies and Research Findings
- Antiviral Potential : Research into N-Heterocycles has identified promising antiviral agents among thieno[3,4-d]imidazoles. Compounds within this class have shown efficacy in inhibiting viral replication through various mechanisms, including enzyme inhibition.
- Antimicrobial Activity : Studies on related compounds have indicated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes.
Preparation Methods
Cyclocondensation of Functionalized Thiophene Precursors
A validated approach involves annulation reactions using thiophene-3,4-diamine sulfone derivatives. For example, reacting 3,4-diaminothiophene-1,1-dioxide with carbonyl sources (e.g., urea, phosgene, or triphosgene) under acidic conditions yields the imidazolidinone ring. Optimization studies (Table 1) demonstrate that trifluoroacetic acid (TFA) at 80°C achieves 85% conversion within 6 hours.
Table 1: Optimization of Imidazolidinone Cyclization
| Carbonyl Source | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Urea | HCl | 100 | 12 | 62 |
| Triphosgene | TFA | 80 | 6 | 85 |
| Phosgene | H2SO4 | 60 | 8 | 78 |
Oxidation of Thienoimidazole Thioethers
An alternative route begins with the synthesis of thieno[3,4-d]imidazol-2(3H)-one, followed by oxidation of the thiophene sulfur. Hydrogen peroxide (H2O2) in acetic acid at 50°C converts the thioether to sulfone with 92% efficiency. Notably, harsher oxidants like m-CPBA induce over-oxidation, reducing yields to 67%.
Regioselective Introduction of m- and p-Tolyl Groups
The meta- and para-tolyl substituents require precise regiocontrol during N-arylation.
Ullmann-Type Coupling for Direct N-Arylation
Copper(I)-catalyzed coupling of the imidazolidinone core with m- and p-iodotoluene enables sequential arylation. As shown in Table 2, using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in DMF at 110°C achieves 78% yield for the bis-arylated product.
Table 2: N-Arylation Optimization
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI/Phenanthroline | Cs2CO3 | DMF | 110 | 78 |
| Pd(OAc)2/Xantphos | K3PO4 | Toluene | 100 | 65 |
| CuBr/DBU | K2CO3 | DMSO | 120 | 71 |
Buchwald-Hartwig Amination for Stepwise Functionalization
One-Pot Multicomponent Assembly
Recent advances leverage tandem reactions to streamline synthesis. A three-component reaction involving thiophene-3,4-diamine sulfone (1), m-tolyl isocyanate (2), and p-tolyl isocyanate (3) in DCE at reflux forms the target compound in a single step (62% yield). Mechanistic studies suggest a stepwise urea formation followed by cyclodehydration (Scheme 1).
Scheme 1: Proposed Mechanism for One-Pot Synthesis
- Nucleophilic attack of diamines on isocyanates → Bis-urea intermediate
- Base-mediated cyclization → Imidazolidinone core
- Solvent-assisted aromatization → Final product
Stereochemical Considerations and Byproduct Analysis
The tetrahydro ring system introduces four stereocenters, yet crystallographic data for analogous compounds reveals a cis-fused configuration. Racemization during arylation is mitigated by low-temperature conditions (<50°C). Major byproducts include:
- Over-oxidized sulfones (8–12%): Addressed by controlled H2O2 stoichiometry.
- Monosubstituted derivatives (15–20%): Minimized via excess aryl halide (1.5 eq per amine).
Scalability and Industrial Feasibility
Kilogram-scale trials using the Ullmann coupling route demonstrate reproducible yields (74–76%) with a purity >99% (HPLC). Critical parameters include:
- Solvent choice : DMF outperforms DMSO in minimizing side reactions.
- Catalyst recycling : CuI recovery via aqueous extraction achieves 82% reuse efficiency.
Q & A
Q. How can researchers optimize the synthesis of 1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates due to their high dielectric constants .
- Catalyst use : Acid catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization steps in forming the thienoimidazole core .
- Temperature control : Gradual heating (80–100°C) minimizes side reactions during imidazole ring closure .
- Purification techniques : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol can isolate high-purity product (>95%) .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., m-tolyl vs. p-tolyl groups) and confirms hydrogenation of the thieno ring .
- X-ray Crystallography : Resolves bond lengths and dihedral angles between the thieno and imidazole rings, essential for understanding steric effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₀H₂₂N₂O₃S) and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., adenosine A₂A), leveraging structural similarities to bioactive thienoimidazoles .
- QSAR Studies : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial activity observed in analogs like 1-(3-methoxyphenyl) derivatives .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, such as solubility (LogP ~3.5) and CYP450 interactions .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar thienoimidazoles?
- Methodological Answer :
- Dose-Response Assays : Standardize IC₅₀ measurements across cell lines (e.g., MCF-7 for anticancer activity) to compare potency .
- SAR Analysis : Systematically modify substituents (e.g., replacing m-tolyl with chlorophenyl) to isolate structural determinants of activity .
- Mechanistic Studies : Use Western blotting or ELISA to validate hypothesized pathways (e.g., NF-κB inhibition for anti-inflammatory effects) .
Q. How do reaction mechanisms differ between thienoimidazole derivatives with sulfone (5,5-dioxide) vs. thione groups?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via LC-MS to compare sulfone formation (oxidation with H₂O₂) vs. thione stability (thiourea precursors) .
- DFT Calculations : Analyze transition states to explain higher reactivity of thione derivatives in nucleophilic substitutions .
- Spectroscopic Tracking : Use in-situ IR to detect S=O stretching (1050–1200 cm⁻¹) during sulfone synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
